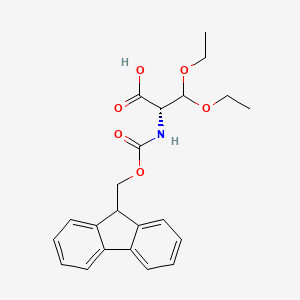
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine typically involves the protection of the serine hydroxyl group followed by the introduction of the ethoxy and fmoc groups. The process begins with the protection of the amino group of serine using a suitable protecting group such as tert-butyloxycarbonyl (Boc). The hydroxyl group is then ethylated using ethyl iodide in the presence of a base like sodium hydride. Finally, the fmoc group is introduced using fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2(S)-3-oxo-O-ethyl-N-fmoc-serine.
Reduction: Regeneration of this compound from its oxidized form.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions. The ethoxy group can participate in hydrogen bonding and other interactions, affecting the overall properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
2(S)-3-Methoxy-O-ethyl-N-fmoc-serine: Similar structure but with a methoxy group instead of an ethoxy group.
2(S)-3-Ethoxy-O-methyl-N-fmoc-serine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is unique due to the presence of both the ethoxy and fmoc groups, which provide specific chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular structure is required.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
InChI Key |
BULDDHWREGWYKA-LJQANCHMSA-N |
Isomeric SMILES |
CCOC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Canonical SMILES |
CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















